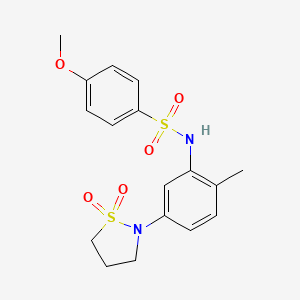

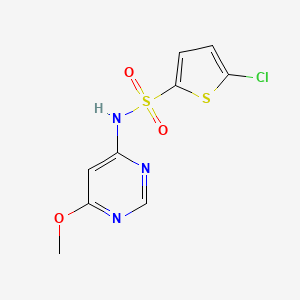

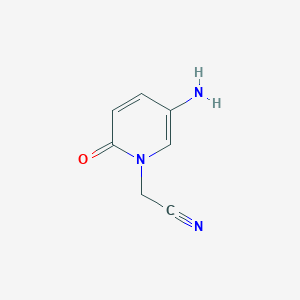

5-氯-N-(6-甲氧基嘧啶-4-基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

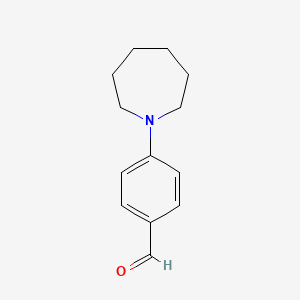

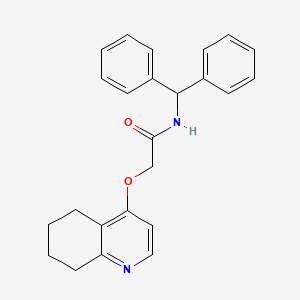

Molecular Structure Analysis

The S atom in the compound is bonded in a distorted tetrahedral geometry, by two O atoms, a C atom of the benzene ring, and an amino N atom . The essentially planar pyrimidine ring forms a dihedral angle of 87.57 (5)° with the benzene ring .Physical And Chemical Properties Analysis

The compound has a distorted tetrahedral geometry around the S atom, with two O atoms, a C atom of the benzene ring, and an amino N atom . The pyrimidine ring is essentially planar .科学研究应用

药代动力学和代谢

对氯化化合物毒死蜱的研究调查了其在人体志愿者中的药代动力学和代谢。该研究表明毒死蜱及其主要代谢物被迅速消除,突出了在反复接触后人体积累的可能性低。此类见解可适用于类似氯化化合物的代谢和消除途径,包括它们在理解环境和职业接触中的潜在应用 (Nolan 等人,1984 年)。

光动力治疗的潜力

研究了光敏剂叶绿素 e6 (Ce6) 与聚乙烯吡咯烷酮 (PVP) 的改进制剂在癌症的荧光诊断成像和光动力治疗 (PDT) 中的潜力。本研究例证了氯化化合物在提高癌症治疗治疗剂疗效中的应用,为类似化合物提出了一个潜在的研究领域 (Chin 等人,2008 年)。

环境暴露和影响

对氯化全氟烷基醚磺酸 (Cl-PFESA) 在人体中的胎盘转移的研究提供了对氯化化合物环境暴露和影响的见解。它评估了母体血清、脐带血清和胎盘中 Cl-PFESA 的发生和分布,突出了这些化合物跨越胎盘的效率以及对产前暴露的潜在影响 (Chen 等人,2017 年)。

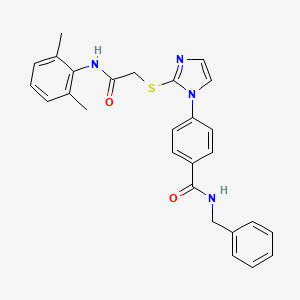

抗菌应用

对磺胺类药物(特别是甲氧苄啶-磺胺甲恶唑 (TMP-SMX))抗结核作用的研究重新审视了它们在治疗结核病中的潜力,尤其是在耐药性的情况下。本研究强调了磺胺类药物除了传统用途之外更广泛的抗菌应用,为类似化合物提出了一个潜在的研究领域 (Forgacs 等人,2009 年)。

作用机制

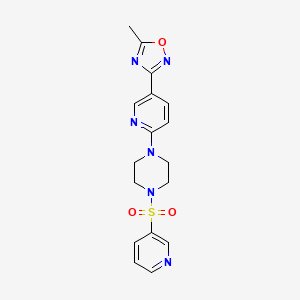

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .

Mode of Action

Based on the known action of sulfonamides, it can be inferred that this compound likely inhibits and replaces paba in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division .

Biochemical Pathways

As a sulfonamide, it is likely to affect the folate synthesis pathway by inhibiting the enzyme dihydropteroate synthetase . This inhibition disrupts the production of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids and proteins .

Result of Action

Based on the known action of sulfonamides, it can be inferred that this compound likely inhibits bacterial growth and cell division by disrupting the synthesis of nucleic acids and proteins .

属性

IUPAC Name |

5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O3S2/c1-16-8-4-7(11-5-12-8)13-18(14,15)9-3-2-6(10)17-9/h2-5H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNMZCLOOODJKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2369953.png)

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2369956.png)

![1-(Azepan-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2369959.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2369964.png)

![[2-(4-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-3-yl)methanone](/img/structure/B2369965.png)